molecular formula C22H13Cl2N3O3S B12129869 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12129869
M. Wt: 470.3 g/mol
InChI Key: YULZQASFJBGDTF-ODLFYWEKSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazole-containing heterocycles.
  • The core structure consists of a thiazole ring fused with a triazole ring, and it contains a furan moiety.
  • The (5Z)- prefix indicates the geometry of the double bond.
  • Overall, this compound exhibits interesting structural features that make it worth exploring.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. I can provide general guidelines for constructing similar thiazole-triazole-furan derivatives.
    • One approach could involve the condensation of appropriate furan and thiazole building blocks under suitable conditions.
    • Industrial production methods might involve modifications of existing synthetic routes or optimization for large-scale production.
  • Chemical Reactions Analysis

    • Given its complex structure, this compound likely undergoes various reactions:

        Oxidation: Oxidation of the thiazole or furan rings could lead to new functional groups.

        Reduction: Reduction of the double bond or other functional groups.

        Substitution: Replacing halogens or other substituents.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives.

      Biology: Exploring potential bioactivity, such as antimicrobial or antitumor properties.

      Medicine: Assessing its pharmacological effects and potential drug development.

      Industry: Considering applications in materials science or catalysis.

  • Mechanism of Action

    • Without specific data on this compound, I can’t provide a precise mechanism. we can speculate:
      • It might interact with specific receptors or enzymes due to its unique structure.
      • It could modulate cellular pathways related to inflammation, cell growth, or metabolism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs of this compound. related thiazole-triazole-furan derivatives might exist.
    • If you encounter any similar compounds, please share their names, and I’ll provide a comparison.

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C22H13Cl2N3O3S

    Molecular Weight

    470.3 g/mol

    IUPAC Name

    (5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C22H13Cl2N3O3S/c1-29-17-5-3-2-4-14(17)20-25-22-27(26-20)21(28)19(31-22)11-13-7-9-18(30-13)15-10-12(23)6-8-16(15)24/h2-11H,1H3/b19-11-

    InChI Key

    YULZQASFJBGDTF-ODLFYWEKSA-N

    Isomeric SMILES

    COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2

    Canonical SMILES

    COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2

    Origin of Product

    United States

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